molecular formula C15H10ClN3O3 B2593524 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate CAS No. 433258-64-1

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate

Cat. No. B2593524
CAS RN: 433258-64-1
M. Wt: 315.71
InChI Key: FCIHQNWIKXWXJR-UHFFFAOYSA-N
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Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate” is a complex organic molecule. It contains a benzo[d][1,2,3]triazin-3(4H)-one moiety, which is a type of heterocyclic compound . This moiety is connected to a 2-chlorobenzoate group via a methylene bridge.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The 4-oxo group would introduce a carbonyl group (C=O) into the structure, and the 2-chlorobenzoate group would include a benzene ring with a chlorine atom and a carboxylate group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing effects of the 4-oxo group and the 2-chlorobenzoate group, as well as the potential for nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the presence of functional groups, and the electronic properties of its constituent atoms. For example, the presence of the 4-oxo group and the 2-chlorobenzoate group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Alzheimer’s Disease Research

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate: derivatives have been investigated as anti-Alzheimer agents. Specifically, novel derivatives bearing a pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of these compounds exhibited good inhibitory activity against AChE, with compound 6j showing the highest AChE inhibitory activity . AChE inhibition is crucial in Alzheimer’s disease management, as it helps maintain acetylcholine levels in the brain.

Neuroprotective Activity

Compound 6j demonstrated significant neuroprotective activity against H2O2-induced oxidative stress in PC12 cells. This finding suggests its potential in protecting neurons from damage and oxidative insults . Neuroprotection is essential for preventing neurodegenerative diseases.

Mixed-Type Inhibition

The kinetic study of compound 6j revealed that it inhibits AChE in a mixed-type inhibition mode. This means it interacts with both the catalytic site and peripheral anionic site of the AChE active site. Docking studies confirmed this interaction pattern . Understanding the inhibition mechanism is crucial for drug design and optimization.

Limited Anti-BuChE Activity

Interestingly, most derivatives displayed low anti-BuChE activity, except for compound 6i, which exhibited BuChE inhibitory activity surpassing that of donepezil (a standard drug for Alzheimer’s treatment). BuChE inhibition is relevant in managing cognitive decline .

Anti-β-Secretase Activity

While compound 6j showed low activity against β-secretase, its overall profile suggests potential therapeutic value in Alzheimer’s disease . β-secretase inhibition is another target for Alzheimer’s drug development.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIHQNWIKXWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate

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